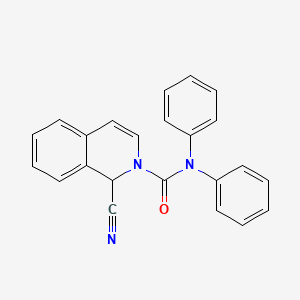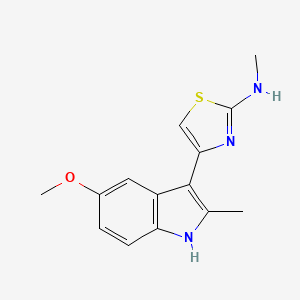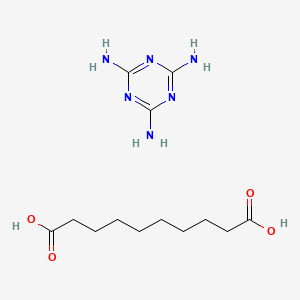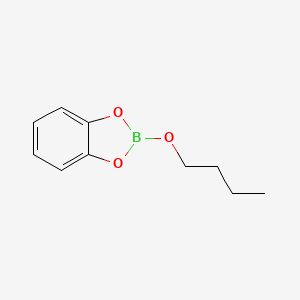![molecular formula C10H9N3O B14163270 1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one CAS No. 43182-03-2](/img/structure/B14163270.png)
1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]benzimidazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with an aldehyde, followed by cyclization and methylation steps . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as multicomponent reactions or continuous flow synthesis. These methods allow for the efficient production of large quantities of the compound with high purity .
化学反应分析
Types of Reactions
1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]benzimidazole-2,3-dione, while substitution reactions can introduce various alkyl, aryl, or acyl groups .
科学研究应用
1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
作用机制
The mechanism of action of 1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Benzimidazole: A simpler analog that also exhibits diverse biological activities.
Imidazo[1,2-b]pyrazole: Known for its improved solubility and potential therapeutic applications.
Uniqueness
1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one stands out due to its unique combination of structural features and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
属性
CAS 编号 |
43182-03-2 |
|---|---|
分子式 |
C10H9N3O |
分子量 |
187.20 g/mol |
IUPAC 名称 |
3-methyl-1H-imidazo[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C10H9N3O/c1-12-9(14)6-13-8-5-3-2-4-7(8)11-10(12)13/h2-5H,6H2,1H3 |
InChI 键 |
SZWWWBLNECQBJF-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CN2C1=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)



![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)
![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)



![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)


